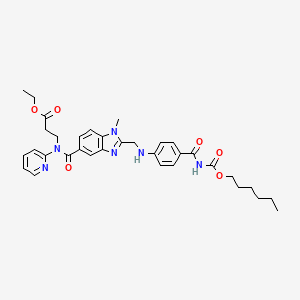

Dabigatran Impurity 8

Beschreibung

Overview of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products (DPs)

Impurities in pharmaceuticals are substances that are present alongside the active pharmaceutical ingredient (API) but are not the API itself or the excipients used in the formulation. jpionline.org These substances can originate from various sources during the manufacturing process, storage, or degradation of the drug product. jpionline.orgmusechem.com The presence of impurities is a major concern for drug manufacturers as it can lead to the rejection of entire batches of products based on quality criteria. jpionline.org

The International Council for Harmonisation (ICH) defines an impurity as "any component of the new drug substance which is not the chemical entity defined as the new drug substance". jpionline.org Pharmaceutical impurities are broadly classified into the following categories:

Organic Impurities : These can be process-related or drug-related. ich.org

Process-Related Impurities : These include starting materials, by-products, intermediates, and reagents, ligands, and catalysts used in the synthesis of the API. jpionline.org

Degradation Products : These are impurities that form due to the degradation of the API over time or under specific conditions. jpionline.org

Inorganic Impurities : These are substances that are typically derived from the manufacturing process and are often known and identified. jpionline.org Examples include salts and heavy metals.

Residual Solvents : These are organic or inorganic liquids used during the manufacturing process that are not completely removed. ich.org

Elemental Impurities : These are traces of metals that can be present in the drug product. usp.org They can be introduced from raw materials, catalysts, or manufacturing equipment. usp.org

A special class of impurities of significant concern is mutagenic impurities , which have the potential to cause DNA mutations and may be carcinogenic. nih.govveeprho.com

The presence of impurities can have several detrimental effects on a drug product:

Impurities can reduce the concentration of the active pharmaceutical ingredient, thereby diminishing the therapeutic effectiveness of the drug. musechem.comganeshremedies.com

Some impurities can be toxic, and their presence, even at low levels, can pose a significant risk to patient safety. musechem.comich.orgganeshremedies.com Certain impurities are known to be mutagenic, carcinogenic, or teratogenic. nih.gov

Impurities can alter the physical and chemical properties of a drug, which may affect its dissolution rate and solubility. ganeshremedies.comhumanjournals.com This can, in turn, impact the bioavailability of the drug.

Impact of Impurities on Drug Quality, Efficacy, and Safety

Potential Toxicological Effects

Regulatory Frameworks and Guidelines for Impurity Control

To ensure the safety and quality of pharmaceutical products, regulatory bodies worldwide have established stringent guidelines for the control of impurities. The International Council for Harmonisation (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities.

Key ICH guidelines for impurity control include:

ICH Q3A(R2) : Impurities in New Drug Substances. ich.orgeuropa.eu

ICH Q3B(R2) : Impurities in New Drug Products. ich.org

ICH Q3C(R9) : Guideline for Residual Solvents. ich.orgich.org

ICH Q3D(R2) : Guideline for Elemental Impurities. ich.orgich.org

ICH Q6A : Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. europa.eu

ICH Q11 : Development and Manufacture of Drug Substances. ich.org

ICH M7 : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. jpionline.orgveeprho.com

These guidelines provide a framework for the identification, qualification, and control of impurities, setting thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.orgkobia.kr The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org

Mandatory Requirements for Impurity Profiling in Drug Development and Market Authorization

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent guidelines for impurity profiling to ensure the quality and safety of pharmaceutical products. ijpsjournal.combiomedres.us The ICH has established a set of guidelines, notably Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, that provide a framework for the control of impurities. jpionline.orgeuropa.eueuropa.eu These guidelines mandate that any impurity present above a certain threshold must be reported, identified, and qualified. kymos.comich.org

The reporting threshold is the level above which an impurity must be reported in a regulatory submission. gmpinsiders.com The identification threshold is the level above which the structure of an impurity must be determined. pharmaffiliates.comich.org Finally, the qualification threshold is the limit above which an impurity's biological safety must be established through appropriate studies. ich.org The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org

Acceptable Intake Limits for Specific Impurities

For impurities that cannot be completely eliminated, regulatory guidelines establish acceptable intake limits to ensure patient safety. The Permitted Daily Exposure (PDE) is a toxicology-based limit that represents the maximum amount of a substance an individual can be exposed to per day over a lifetime without an appreciable health risk. gradientcorp.comtoxhub-consulting.com The calculation of a PDE involves a thorough toxicological risk assessment of the impurity, considering all available animal and human safety data. nih.gov

The ICH M7 guideline specifically addresses mutagenic impurities, which have the potential to cause DNA damage and cancer. jpionline.orgamericanpharmaceuticalreview.com For these impurities, a Threshold of Toxicological Concern (TTC) approach is often used to define an acceptable intake, which is a value that corresponds to a negligible risk of carcinogenicity. americanpharmaceuticalreview.comaifa.gov.it For most mutagenic impurities, a TTC of 1.5 micrograms per day is considered acceptable for long-term treatment. aifa.gov.it

| ICH Threshold | Maximum Daily Dose ≤ 2 g/day | Source |

| Reporting Threshold | 0.05% | pharmaffiliates.com |

| Identification Threshold | 0.10% | pharmaffiliates.com |

| Qualification Threshold | 0.15% | pharmaffiliates.com |

Introduction to Dabigatran (B194492) Etexilate and its Therapeutic Importance

Dabigatran etexilate is an oral anticoagulant that plays a crucial role in modern medicine. nih.govderpharmachemica.com It is a prodrug, meaning it is converted in the body to its active form, dabigatran. drugbank.comscielo.br

Role as an Oral Anticoagulant and Direct Thrombin Inhibitor

Dabigatran is a potent, reversible, and direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. nih.govdroracle.aithrombosiscanada.ca Thrombin facilitates the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. drugbank.com By directly binding to and inhibiting both free and fibrin-bound thrombin, dabigatran effectively prevents the formation of thrombi (blood clots). nih.govnih.gov This direct mechanism of action provides a predictable anticoagulant effect. nih.gov

Significance in Preventing Stroke and Systemic Embolism

Dabigatran etexilate is widely used for the prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (AF), a type of irregular heartbeat that increases the risk of clot formation. drugbank.comnih.govnice.org.uk Clinical trials have demonstrated that dabigatran is an effective alternative to traditional anticoagulants like warfarin (B611796) for stroke prevention in this patient population. nih.govicb.nhs.ukboehringer-ingelheim.com It is also indicated for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE). drugbank.comeuropa.eu

Contextualization of Dabigatran Impurity 8 within Dabigatran Etexilate Manufacturing and Stability

The synthesis of a complex molecule like dabigatran etexilate involves multiple chemical steps, which can lead to the formation of process-related impurities. tandfonline.comacs.org Furthermore, the drug substance can degrade over time under various stress conditions such as heat and humidity, leading to the formation of degradation products. scielo.breuropa.eursc.org

The manufacturing process of dabigatran etexilate is known to produce several impurities that must be carefully controlled to ensure the quality and safety of the final drug product. One such impurity is this compound. The stability of dabigatran etexilate is also a key consideration, as it is susceptible to hydrolytic degradation, particularly in the presence of moisture. europa.eunih.gov

Relevance of Impurity Profiling for Dabigatran Etexilate Formulations

Dabigatran etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran, a direct thrombin inhibitor. rjptonline.orgactascientific.com The quality and purity of dabigatran etexilate formulations are of paramount importance. The drug substance is known to be susceptible to degradation, particularly through hydrolysis, which can be influenced by factors such as moisture and acidic conditions. rjptonline.orgeuropa.eu This inherent instability underscores the critical need for comprehensive impurity profiling to ensure the safety and efficacy of the final dosage form.

Impurity profiling for dabigatran etexilate involves the systematic identification, quantification, and control of all potential impurities, which can include starting materials, by-products of the synthesis, and various degradation products. researchgate.net Research has shown that a considerable overlap can exist between the impurities formed during synthesis and those resulting from degradation. rjptonline.org The presence of these impurities can alter the drug's properties and potentially compromise patient safety, making their control a regulatory necessity. humanjournals.com

This compound is one such related substance identified during the analysis of dabigatran etexilate. It serves as a crucial reference standard in analytical testing, allowing for the accurate detection and quantification of this specific impurity in batches of the API and finished products. chemicalbook.com The use of such standards is vital for the validation of analytical methods designed to monitor the purity of dabigatran etexilate.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | nih.gov |

| Molecular Formula | C34H40N6O6 | nih.gov |

| Molecular Weight | 628.7 g/mol | nih.gov |

| CAS Number | 1408238-40-3 | nih.gov |

| Physical State | Solid | chemicalbook.com |

| Melting Point | >182°C (decomposes) | chemicalbook.com |

Detailed research has focused on developing robust, stability-indicating analytical methods to effectively separate and quantify dabigatran etexilate from its numerous impurities. These methods are essential for routine quality control and stability studies. scholarsresearchlibrary.com Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are predominantly used. actascientific.comscholarsresearchlibrary.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to understand potential degradation pathways and to ensure the developed analytical method can separate all degradation products from the main drug peak. rjptonline.orgscirp.org

Research Findings on Analytical Methods for Dabigatran Impurity Profiling

| Analytical Technique | Column Used | Key Findings | Reference |

|---|---|---|---|

| LC-MS | Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm) | Developed a stability-indicating method capable of separating 22 impurities and degradation products. Dabigatran etexilate was found to be susceptible to hydrolysis, photolysis, thermolysis, and oxidation. | rjptonline.org |

| RP-HPLC | Inertsil ODS-4 (250mm x 4.6mm, 5µ) | A gradient RP-HPLC method was developed and validated for the determination of eight related substances of Dabigatran Etexilate Mesylate. | scholarsresearchlibrary.com |

| LC-MS/MS | Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm) | An ultrasensitive method was developed to quantify the N-nitroso-dabigatran etexilate (NDE) impurity, with validation adhering to ICH Q2 (R2) guidelines. | rsc.orgrsc.org |

| HPLC | Inertsil ODS-3V (150 mm × 4.6 mm, 5 μm) | A stability-indicating method was developed using Quality by Design (QbD) principles to separate degradation products formed under various stress conditions. | scirp.org |

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKPGDBVPFJTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408238-40-3 | |

| Record name | Dabigatran impurity 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Origins of Dabigatran Impurity 8

Synthetic Routes and Process-Related Impurities in Dabigatran (B194492) Etexilate Manufacturing

The manufacturing process of Dabigatran Etexilate involves multiple chemical transformations. While the process is designed to maximize the yield of the final product, certain conditions can lead to the formation of impurities. Dabigatran Impurity 8 is a notable process-related impurity that can arise during synthesis. derpharmachemica.com

The formation of this compound during synthesis is not attributed to a specific planned reaction step but rather to an undesired side reaction: hydrolysis. This hydrolysis can occur during the final stages of the synthesis, particularly during work-up procedures, extractions, or purification steps where the Dabigatran Etexilate molecule is exposed to water. derpharmachemica.com The presence of acidic or basic aqueous solutions, often used for washing or pH adjustment, can catalyze the conversion of the ethyl ester moiety of Dabigatran Etexilate into the carboxylic acid group of Impurity 8. Therefore, any step involving moisture after the formation of the ethyl ester presents a risk for the generation of this impurity.

The primary "reagent" responsible for the generation of this compound is water. Its presence, even in trace amounts within solvents or other reagents, can lead to the formation of the impurity. The key starting material susceptible to this transformation is the Dabigatran Etexilate molecule itself or its immediate precursors that already contain the ethyl propanoate side chain. The risk of impurity formation is heightened if aqueous acids or bases are used to control the pH during the process, as these directly provide the aqueous and catalytic conditions necessary for ester hydrolysis. derpharmachemica.comresearchgate.net

Role of Starting Materials and Reagents in Impurity Generation

Degradation Pathways of Dabigatran Etexilate Yielding Impurity 8

Dabigatran Etexilate is susceptible to degradation under various environmental conditions, with hydrolysis being the predominant pathway. europa.eu These degradation studies are crucial for understanding the stability of the drug and for defining appropriate storage and handling conditions.

Forced degradation, or stress testing, is performed to understand the stability profile of a drug substance. Studies on Dabigatran Etexilate have consistently shown that the molecule is particularly sensitive to hydrolysis, leading to the formation of this compound. rsc.orgrsc.org Significant degradation to this impurity is observed under acidic and basic hydrolytic conditions. scirp.orgtsijournals.com The drug substance shows much greater stability under photolytic and dry heat conditions. europa.eursc.orgtsijournals.com

The table below summarizes findings from representative forced degradation studies.

| Stress Condition | Observations and Products Formed | Reference |

|---|---|---|

| Acidic Hydrolysis (e.g., 0.1N HCl, 1N HCl) | Significant degradation occurs, leading to the formation of this compound (also referred to as Impurity E or DP-1) as a major degradant. | researchgate.netscirp.orgtsijournals.comtandfonline.com |

| Basic Hydrolysis (e.g., 0.1N NaOH, 1N NaOH) | Significant degradation is observed, with this compound being a primary product. | researchgate.netscirp.orgtandfonline.com |

| Neutral Hydrolysis (Water) | Degradation occurs, leading to the formation of Impurity 8, particularly with increased temperature and time. | scirp.orgscirp.org |

| Oxidative Stress (e.g., H₂O₂) | The molecule is susceptible to oxidation, but this typically leads to other degradants like N-oxides. Impurity 8 is not a primary oxidative degradant. | rsc.orgtsijournals.com |

| Thermal Stress (Dry Heat) | The solid drug substance is relatively stable against dry heat, with no significant formation of Impurity 8. | europa.eutsijournals.com |

| Photolytic Stress (Light Exposure) | The solid drug substance is not sensitive to light irradiation, showing minimal degradation. | europa.eursc.org |

| Humidity | The rate of degradation is markedly accelerated by the presence of moisture, promoting the formation of hydrolytic impurities like Impurity 8. | europa.euscirp.org |

The formation of this compound from Dabigatran Etexilate is a classic example of ester hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In an acidic environment, a proton (H⁺) from the acid protonates the carbonyl oxygen of the ethyl ester group on Dabigatran Etexilate. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of ethanol (B145695) and leaving behind the carboxylic acid group, thus forming this compound. scirp.org

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile and directly attacks the electrophilic carbonyl carbon of the ester. This reaction forms a tetrahedral intermediate. The intermediate then breaks down, resulting in the expulsion of an ethoxide ion (CH₃CH₂O⁻) as the leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding ethanol and the carboxylate salt of the impurity. A final acidification step during analysis or workup protonates the carboxylate to give the final this compound. scirp.org

Both mechanisms effectively cleave the ethyl ester bond, highlighting the chemical liability of this functional group within the Dabigatran Etexilate structure and explaining the prevalence of Impurity 8 under aqueous conditions. researchgate.nettandfonline.com

Oxidative Degradation Mechanisms

Forced degradation studies are instrumental in elucidating the stability of a drug substance. In the case of dabigatran etexilate, oxidative stress conditions have been applied to understand its degradation profile. scirp.org Studies have shown that dabigatran etexilate is susceptible to oxidative degradation. rsc.orgresearchgate.netrjpbcs.com

When subjected to oxidizing agents like hydrogen peroxide, dabigatran etexilate undergoes degradation, leading to the formation of specific products. rjpbcs.comnih.gov One study noted that sufficient degradation occurred in 3% hydrogen peroxide within one hour, resulting in a degradation product appearing at a specific retention time in chromatographic analysis. rjpbcs.com While dabigatran etexilate was found to be less susceptible to oxidative stress compared to hydrolytic stress, N-dealkylation has been identified as a potential degradation pathway under these conditions. rsc.orgresearchgate.net

Table 1: Summary of Oxidative Degradation Findings for Dabigatran Etexilate

| Stress Condition | Observation | Identified Pathway/Product | Reference |

|---|---|---|---|

| 3% Hydrogen Peroxide (H₂O₂) | Sufficient degradation within 1 hour | Formation of degradation product (PDP I) | rjpbcs.com |

| 30% Hydrogen Peroxide (H₂O₂) | Degradation observed | Non-interfering degradation peaks | nih.gov |

Photolytic Degradation Mechanisms

Photostability is a crucial parameter in determining the stability of a drug. Dabigatran etexilate has been subjected to photolytic degradation studies to assess its behavior upon exposure to light. scirp.orgiajpr.com The results from various studies indicate a degree of susceptibility to photolytic stress.

One study reported that dabigatran etexilate mesylate degraded rapidly in the presence of UV light, with approximately 98% of the drug degrading within 3 hours. rjpbcs.com This led to the formation of major degradation products. rjpbcs.com Conversely, another study found dabigatran etexilate to be much less susceptible to photolysis compared to hydrolysis. rsc.orgresearchgate.net A separate assessment noted that the solid-state form of dabigatran etexilate mesilate is not sensitive to light irradiation. europa.eu This suggests that the physical state and formulation of the drug can influence its photostability.

Table 2: Summary of Photolytic Degradation Findings for Dabigatran Etexilate

| Stress Condition | Observation | Degradation Products | Reference |

|---|---|---|---|

| UV light exposure (3 hours) | ~98% degradation | Major degradation products (DUV-I) | rjpbcs.com |

| ICH-specified photolytic stress | Much less susceptible than to hydrolysis | N-dealkylation highlighted | rsc.orgresearchgate.net |

Proposed Degradation Pathways and Intermediates

Based on comprehensive stress testing, which includes hydrolytic, oxidative, photolytic, and thermal conditions, various degradation pathways for dabigatran etexilate have been proposed. rsc.orgresearchgate.netdntb.gov.ua Up to ten different degradation products, in addition to the active metabolite dabigatran, have been identified using liquid chromatography coupled with high-resolution mass spectrometry (HR-MS). rsc.orgresearchgate.net

The primary degradation mechanisms observed under hydrolytic stress are O-dealkylation and the formation of benzimidic acid derivatives. rsc.orgresearchgate.net Although less pronounced, N-dealkylation was highlighted as a pathway under both photolytic and oxidative stress conditions. rsc.orgresearchgate.net One of the major degradation products is formed under neutral hydrolysis conditions. scirp.org The degradation kinetics of dabigatran etexilate under thermal stress have been described as a first-order process. scielo.br

Potential for Nitrosamine (B1359907) Formation in Dabigatran Etexilate and its Connection to Impurity 8

In recent years, the presence of nitrosamine impurities in pharmaceutical products has become a major regulatory concern due to their classification as probable human carcinogens. savaglobal.comadventchembio.comartixio.com These impurities can form during the manufacturing process of pharmaceuticals, particularly in drugs that contain secondary or tertiary amines, which can react with nitrosating agents. savaglobal.comchemicea.com Dabigatran's chemical structure contains a secondary amine, making it susceptible to the formation of a nitrosamine impurity. chemicea.comveeprho.com

N-nitroso-dabigatran as a Nitrosamine Impurity

N-nitroso-dabigatran is a nitrosamine impurity that can form during the synthesis, storage, or handling of dabigatran etexilate. chemicea.com It is the N-nitroso derivative of the secondary amine present in the dabigatran molecule. veeprho.com The formation of N-nitroso-dabigatran etexilate occurs when dabigatran etexilate interacts with nitrosating agents, a reaction that can be promoted by conditions such as heat, moisture, or acidity. chemicea.com This specific impurity is a focus of quality control and risk assessment in the production of dabigatran-containing medicines. veeprho.com

Regulatory Concerns and Risk Assessment of Nitrosamines

The discovery of nitrosamines in several widely used medications has prompted stringent regulatory actions worldwide. savaglobal.comzamann-pharma.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the pharmaceutical industry to control and mitigate these impurities. zamann-pharma.comeuropa.eu

The core of the regulatory approach is a comprehensive risk assessment. qbdgroup.comfda.gov Manufacturers are required to evaluate their manufacturing processes to identify and mitigate any potential risks of nitrosamine formation. qbdgroup.comnih.gov This includes analyzing raw materials, excipients, and manufacturing processes. qbdgroup.com If a risk is identified, confirmatory testing is necessary to determine the levels of nitrosamines in the final product. qbdgroup.com

Regulatory agencies have established acceptable intake (AI) limits for many nitrosamine impurities to ensure medicines remain safe. artixio.comzamann-pharma.com For instance, the FDA has set an AI limit of 400 ng/day for N-nitroso-dabigatran etexilate. veeprho.com These limits are based on a negligible cancer risk associated with exposure to the compound. fda.gov The presence of nitrosamines above these established limits is generally considered unacceptable from both a quality and safety perspective, potentially leading to product recalls. savaglobal.comzamann-pharma.com The ongoing regulatory scrutiny emphasizes the importance of understanding potential formation pathways and implementing robust control strategies. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Type |

|---|---|

| Dabigatran | Active Metabolite |

| Dabigatran Etexilate | Prodrug/API |

| Dabigatran Etexilate Mesilate | Salt form of API |

| This compound | Subject of Article |

| N-dealkylation product | Degradation Product |

| N-nitroso-dabigatran | Nitrosamine Impurity |

| N-nitroso-dabigatran etexilate | Nitrosamine Impurity |

| O-dealkylation product | Degradation Product |

| Benzimidic acid derivatives | Degradation Product |

| Indomethacin | Internal Standard (in analysis) |

| Hydrogen Peroxide | Oxidizing Agent |

| Hydrochloric Acid | Acid used in stress testing |

| Sodium Hydroxide | Base used in stress testing |

| Acetonitrile (B52724) | Solvent |

| Ammonium (B1175870) acetate (B1210297) | Buffer component |

| Potassium dihydrogen orthophosphate | Buffer component |

Advanced Analytical Methodologies for Characterization and Quantification of Dabigatran Impurity 8

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities due to their high resolving power and sensitivity. scirp.orgiajps.comscholarsresearchlibrary.comresearchgate.net For Dabigatran (B194492) Impurity 8, both liquid and gas chromatography play crucial roles in its separation and detection. scirp.orgiajps.comscholarsresearchlibrary.comrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of dabigatran and its impurities. scirp.orgiajps.comscholarsresearchlibrary.comresearchgate.netrsc.orgiosrjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govchemicalbook.com These methods offer excellent separation efficiency, enabling the resolution of complex mixtures of the active pharmaceutical ingredient (API) and its related substances.

The development of analytical methods for impurity profiling is a meticulous process that involves optimizing various chromatographic parameters to achieve the desired separation. iosrjournals.orgnih.govresearchgate.nethumanjournals.comresearchgate.netijrps.comgoogle.com The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure their reliability, accuracy, and precision. iosrjournals.orghumanjournals.comresearchgate.net This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net The goal is to develop a method that can accurately quantify impurities, often at very low levels, in the drug substance and finished product.

Several studies have focused on developing and validating HPLC and UHPLC methods for the comprehensive impurity profiling of dabigatran etexilate. These methods are designed to separate Dabigatran Impurity 8 from the main compound and other related impurities. iosrjournals.orgnih.govijrps.com For instance, a Quality by Design (QbD) approach has been successfully applied to develop a robust HPLC method for the estimation of dabigatran etexilate and its impurities, ensuring that the method performs reliably throughout its lifecycle. scirp.org

Interactive Table: HPLC Method Parameters for Dabigatran Impurity Analysis

| Parameter | Condition | Reference |

| Column | Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm | scirp.org |

| Mobile Phase A | 0.01 M Ammonium (B1175870) formate (B1220265) buffer (pH 4.7) | scirp.org |

| Mobile Phase B | Acetonitrile (B52724) | scirp.org |

| Flow Rate | 1.2 mL/min | scirp.org |

| Detection | UV at 220 nm | scirp.org |

| Column Temperature | 35°C | scirp.org |

Stability-indicating methods are crucial for determining the shelf-life of a drug product. These methods are designed to separate the drug from its degradation products, which may form under various stress conditions such as heat, light, humidity, and hydrolysis. nih.govchemicalbook.comresearchgate.netgoogle.com The development of a stability-indicating HPLC method for dabigatran etexilate involves subjecting the drug to forced degradation studies to generate potential impurities, including this compound. scirp.orgscholarsresearchlibrary.com The method must be able to resolve these degradation products from the intact drug, demonstrating its specificity. scirp.org For example, studies have shown that dabigatran etexilate is susceptible to degradation under acidic, basic, and oxidative conditions. scholarsresearchlibrary.com

Due to the complexity of the impurity profile of dabigatran, gradient elution is often employed in HPLC methods. iosrjournals.orgnih.govresearchgate.net A gradient program involves changing the composition of the mobile phase during the chromatographic run to achieve optimal separation of all components. scirp.org The selection of an appropriate column is also critical. Reversed-phase columns, such as C18 and C8, are commonly used for the analysis of dabigatran and its impurities. scholarsresearchlibrary.com The choice of the column depends on the specific separation requirements and the physicochemical properties of the analytes.

One developed method utilized an Inertsil ODS-3V column with a gradient program using ammonium formate buffer and acetonitrile as the mobile phases. scirp.org Another study employed a Poroshell 120 EC-C18 column with a mobile phase consisting of potassium dihydrogen phosphate (B84403) buffer and acetonitrile. The optimization of the gradient program and column selection is essential to achieve the required resolution between this compound and other closely eluting peaks. scirp.org

Interactive Table: Example of a Gradient Elution Program

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0.01 | 30 |

| 10.0 | 55 |

| 15.0 | 60 |

| 15.1 | 30 |

| 20.0 | 30 |

| This is an example based on a published method. scirp.org |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). iosrjournals.orgresearchgate.net The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. iosrjournals.org For impurity analysis, it is crucial to have methods with low LOD and LOQ values to ensure that even trace levels of impurities like this compound can be controlled.

Several validated HPLC methods have reported the LOD and LOQ values for dabigatran impurities. For instance, one study established LOD and LOQ values for 12 related impurities, with values ranging from 33 to 55 ppm for LOD and 112 to 168 ppm for LOQ, respectively. Another method reported LOD and LOQ values for this compound to be in the range of 0.007%–0.008%, indicating high sensitivity. scholarsresearchlibrary.com

Gradient Elution Programs and Column Selection

Gas Chromatography (GC)

While HPLC is the predominant technique, Gas Chromatography (GC) can also be utilized for the analysis of certain types of impurities in dabigatran, particularly volatile or semi-volatile compounds. scirp.orgiajps.comscholarsresearchlibrary.comrsc.org GC is often coupled with a mass spectrometer (GC-MS) for the identification and quantification of genotoxic impurities. For instance, GC has been employed to quantify residual hexyl methane (B114726) sulfonate in dabigatran etexilate mesylate. researchgate.net Although direct analysis of this compound by GC is less common due to its non-volatile nature, GC can be essential for controlling other process-related impurities that may be present.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

While specific studies detailing the use of Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the sole analysis of this compound are not prevalent in the reviewed literature, HPTLC has been mentioned as a technique for the estimation of Dabigatran etexilate and its impurities in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. rjptonline.org These chromatographic techniques serve as valuable tools for the separation and preliminary identification of impurities in pharmaceuticals. HPTLC, an advanced version of TLC, offers higher resolution, sensitivity, and reproducibility. For the analysis of dabigatran and its impurities, these methods would typically involve spotting the sample onto a high-performance plate, developing it in a suitable mobile phase to separate the components, and then visualizing the separated spots under UV light or with a suitable chemical reagent. The retention factor (Rf) value of the impurity spot would be compared with that of a reference standard for identification.

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Elucidation and Identification

Mass spectrometry (MS) and its hyphenated techniques are indispensable for the definitive structural elucidation and identification of pharmaceutical impurities. humanjournals.com These methods provide precise mass-to-charge ratio (m/z) information, which is crucial for determining the molecular weight and elemental composition of unknown compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS (Tandem MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and widely used techniques for the analysis of dabigatran and its impurities. rsc.orghumanjournals.com These methods combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. humanjournals.com

A study detailing the development of a sensitive and validated LC-MS method for the analysis of Dabigatran and its three main impurities was conducted. The analysis was performed on a Shimadzu Shim-pack XR-ODS II column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile. actascientific.com The detection was carried out at 225 nm, and the impurities were characterized by ESI-MS. actascientific.com Another study developed an LC-MS method to separate 22 impurities in Dabigatran etexilate, demonstrating the capability of this technique in handling complex impurity profiles. rjptonline.org

In a recent study from 2025, an ultrasensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify the N-nitroso-dabigatran etexilate (NDE) impurity. rsc.orgnih.gov This method utilized a gradient elution program with a mobile phase consisting of 5 mM ammonium formate buffer (pH 7.0 ± 0.1) and 100% acetonitrile on a Sapphirus C18 HP-classic column. rsc.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar molecules like dabigatran and its impurities. rsc.org It allows for the ionization of the analyte directly from the liquid phase into the gas phase, typically by forming protonated molecules [M+H]+. google.com This technique is crucial for determining the molecular weight of impurities.

In the analysis of dabigatran and its impurities, ESI-MS has been used to confirm the identity of known impurities by producing spectra of their molecular weights. actascientific.com For instance, in one study, the analysis was performed in the positive electrospray ionization mode (ESI+), with an ion source voltage of 5000 V and a source temperature of 450 °C. actascientific.com Another study on the N-nitroso-dabigatran etexilate (NDE) impurity also utilized positive ESI mode for detection and quantification. rsc.orgnih.gov The degradation products of dabigatran etexilate have also been characterized using ESI-MS, where full scan spectra were acquired to identify the mass of the degradants. scielo.br

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. researchgate.net In this technique, a precursor ion of the analyte is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For dabigatran and its impurities, LC-MS/MS has been employed to elucidate the structures of degradation products by comparing their fragmentation patterns with that of the parent drug. rjptonline.org The fragmentation of protonated dabigatran etexilate has been studied in detail to build a proposed fragmentation pattern, which then aids in the structural characterization of its impurities. researchgate.net

Multi-Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. rsc.org In MRM, specific precursor-to-product ion transitions are monitored for the analyte of interest. nih.gov This technique significantly reduces background noise and matrix interference, leading to improved sensitivity and specificity.

An ultrasensitive LC-MS/MS method for the quantification of the N-nitroso-dabigatran etexilate (NDE) impurity utilized MRM mode. rsc.orgnih.gov The protonated ion of NDE at m/z 364.1 was monitored as the precursor ion. rsc.org The method demonstrated excellent linearity, with a correlation coefficient greater than 0.99 over a range of 18–120 ppb. rsc.orgnih.gov The limits of detection (LOD) and quantitation (LOQ) were determined based on signal-to-noise ratios of ≥3 and ≥10, respectively. rsc.org This method was validated according to ICH Q2 (R2) guidelines and was found to be suitable for routine and stability analysis of the NDE impurity. rsc.orgnih.gov

The following table summarizes the parameters of a validated LC-MS/MS method using MRM for an impurity of Dabigatran:

| Parameter | Value |

| Linearity Range | 18–120 ppb rsc.org |

| Correlation Coefficient (r²) | > 0.99 rsc.org |

| Limit of Detection (LOD) S/N Ratio | ≥ 3 rsc.org |

| Limit of Quantitation (LOQ) S/N Ratio | ≥ 10 rsc.org |

| Accuracy (Recovery) | 80-120% of spiked concentrations rsc.org |

Fragmentation Patterns and Structural Information

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is the predominant technique for the analysis of non-volatile and thermally labile compounds like dabigatran and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be suitable for volatile impurities or those that can be derivatized to become volatile. There is currently no specific information in the provided search results indicating the use of GC-MS for the direct analysis of this compound. The high molecular weight and polar nature of this compound suggest that it is not directly amenable to GC-MS analysis without derivatization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of pharmaceutical impurities due to its ability to provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of an analyte, which is a critical step in the identification of unknown compounds. For Dabigatran and its impurities, techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are employed to separate and identify various related substances.

In the analysis of Dabigatran and its degradation products, HRMS, often used in a multistage mode (MSn), facilitates the study of fragmentation patterns. By analyzing these patterns, chemists can deduce the structure of impurities. While specific HRMS fragmentation data for this compound is not widely published, the general approach involves identifying the protonated molecular ion and its subsequent fragment ions to piece together the molecule's structure. For instance, a study on a related Dabigatran impurity, Impurity D, confirmed its molecular formula with a protonated molecular ion [M+H]+ at m/z 629.25, showcasing the power of HRMS in impurity identification. nih.gov Given that this compound has a molecular weight of 628.7 g/mol , its protonated molecule would be expected at a similar m/z value, and HRMS would be the definitive technique for confirming its elemental composition of C34H40N6O6. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the structural analysis of this compound. The chemical shifts (δ), measured in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and integration of the signals in a ¹H NMR spectrum provide a map of the proton environments. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments.

For a compound identified as having the same molecular formula and weight as this compound, the following NMR data has been reported in CDCl3 solvent:

¹H NMR (400 MHz, CDCl3) δ (ppm): 14.45 (bs, 1H), 10.76 (bs, 2H), 9.82 (s, 1H), 8.36 (s, 1H), 7.66 (bs, 2H), 7.35–7.40 (bs, 2H), 6.94–7.04 (m, 3H), 6.57 (bs, 1H), 6.41 (bs, 2H), 4.53 (bs, 2H), 4.30–4.39 (m, 4H), 4.01–4.06 (q, J = 7.2 Hz, 2H), 3.71 (s, 3H), 2.71–2.75 (t, J = 7.2 Hz, 2H), 2.59 (bs, 3H), 1.66 (bs, 2H), 1.17–1.23 (m, 9H), 0.82 (s, 3H). tandfonline.com

¹³C NMR (100 MHz, CDCl3) δ (ppm): 171.45, 170.32, 155.68, 154.79, 153.85, 152.95, 148.76, 139.71, 137.53, 136.64, 131.35, 129.85, 123.50, 122.39, 121.04, 119.24, 108.62, 67.92, 60.45, 44.41, 39.37, 38.87, 33.31, 31.13, 29.99, 28.12, 24.98, 22.26, 13.96, 13.76. tandfonline.com

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary to assemble the complete molecular structure by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons that are two or three bonds apart.

For complex molecules like Dabigatran impurities, these 2D NMR experiments are crucial for assigning all the ¹H and ¹³C signals accurately and confirming the isomeric structure. Studies on the degradation products of Dabigatran have successfully utilized a combination of 1D and 2D NMR techniques (COSY, HSQC, and HMBC) for unambiguous characterization. researchgate.netresearchgate.nethumanjournals.com This comprehensive NMR analysis allows for the definitive structural elucidation of new or unknown impurities that arise during synthesis or degradation. researchgate.netresearchgate.nethumanjournals.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structure-elucidating power of NMR. This is particularly useful for analyzing complex mixtures, such as those containing an API and its impurities.

A significant challenge in LC-NMR has historically been its sensitivity. nih.gov Acquiring high-quality NMR data for trace-level impurities present in a chromatographic peak requires a sufficient concentration of the analyte and adequate time in the NMR detection coil. nih.gov Advances in NMR technology, such as the development of cryogenically cooled probes (cryoprobes), have substantially increased sensitivity, making the analysis of trace impurities more feasible. nih.gov Another challenge is the suppression of the strong signals from the HPLC mobile phase solvents, which can overwhelm the signals from the analyte. Modern NMR instruments employ sophisticated solvent suppression techniques to overcome this issue.

Despite these challenges, LC-NMR is a valuable tool in impurity profiling, offering the ability to obtain detailed structural information on impurities without the need for their isolation, which can be a time-consuming and often difficult process. nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Information

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a well-established analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these vibrational frequencies, which are characteristic of the types of chemical bonds and functional groups present.

For this compound, IR spectroscopy can confirm the presence of key functional groups such as N-H (amines and amides), C=O (carbonyls of esters and amides), C-O (esters), and aromatic C=C bonds. A study on a compound with the same molecular formula as this compound reported the following significant IR absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretching | 3358.79 |

| C=O Stretching | 1713.5, 1663.33 |

| C=C Aromatic Stretching | 1611.89, 1586.5, 1568.06 |

| C-O Stretching | 1036.98 |

| Source: tandfonline.com |

This data provides corroborating evidence for the structure elucidated by NMR and MS.

Chemometrics and Data Analysis in Impurity Profiling

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of pharmaceutical impurity profiling, chemometric tools are increasingly used to analyze complex datasets generated by techniques like HPLC, LC-MS, and spectroscopic methods.

When analyzing a mixture of an API and its impurities, the resulting chromatograms or spectra can be complex and overlapping. Chemometric methods, such as multivariate curve resolution (MCR) and partial least squares (PLS), can be used to deconvolve these complex signals and quantify the individual components, even when they are not fully separated chromatographically. For example, chemometric approaches have been successfully applied to the simultaneous quantitative analysis of Dabigatran and its active metabolite in biological fluids using excitation-emission matrix fluorescence, demonstrating the ability to obtain accurate results even in the presence of unknown interferences.

These data analysis techniques are powerful for monitoring the impurity profile of a drug substance over time, during stability studies, or in different batches of production. By applying statistical analysis to the impurity data, trends can be identified, and a deeper understanding of the manufacturing process and degradation pathways can be achieved.

Control Strategies and Mitigation of Dabigatran Impurity 8

Process Optimization for Minimizing Impurity Formation

The formation of Dabigatran (B194492) Impurity 8 is intrinsically linked to the synthetic process of Dabigatran etexilate. Therefore, optimizing the manufacturing process is the primary strategy for its control. This involves a multi-faceted approach, encompassing modifications to the synthetic route, fine-tuning of reaction conditions, and the introduction of novel starting materials.

Optimization of Reaction Conditions (e.g., temperature, pH, solvents, reaction time)

Careful control of reaction parameters is crucial for minimizing the formation of Dabigatran Impurity 8 and other related substances. Factors such as temperature, pH, solvent system, and reaction duration can significantly influence the reaction kinetics and the propensity for side reactions.

Temperature: The reaction temperature must be carefully optimized. For instance, in the synthesis of a key benzimidazole (B57391) intermediate, elevating the temperature to 40-45°C was found to unexpectedly decrease the yield. orientjchem.org The optimal temperature for this particular step was established to be between 25-30°C. orientjchem.org Similarly, during the purification of Dabigatran etexilate, specific temperature ranges are critical for effective recrystallization and impurity removal. epo.org

pH: The pH of the reaction medium is another critical parameter. The pKa values of Dabigatran etexilate are 4.0 and 6.7, making its solubility and stability pH-dependent. scirp.org During analytical method development, it was observed that the separation of impurities was sensitive to the mobile phase pH. scirp.org For instance, co-elution of certain impurities occurred at acidic pH, while better separation was achieved at a pH of around 6.3. scirp.org In preparative processes, adjusting the pH is a key step in both reaction control and the isolation and purification of intermediates and the final product. derpharmachemica.comderpharmachemica.com

Solvents: The choice of solvent can impact impurity formation and removal. In one study, an acetone (B3395972)/water solvent system was found to be effective in reducing the formation of an alcoholysis impurity to below 0.05%, achieving a final product purity of 99.8%. In contrast, traditional recrystallization from ethyl acetate (B1210297)/ethanol (B145695) only reduced the same impurity to 0.12%. The use of a mixture of tetrahydrofuran (B95107) and ethyl acetate has also been reported for the removal of low-polarity impurities. nih.govgoogle.comwipo.int

Reaction Time: The duration of a reaction can also affect the impurity profile. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, ensuring the reaction proceeds to completion while minimizing the formation of degradation products or side-reaction products. derpharmachemica.comderpharmachemica.com

| Parameter | Finding | Reference |

| Temperature | Optimal temperature for a key intermediate synthesis is 25-30°C. | orientjchem.org |

| pH | Separation of impurities is sensitive to pH; better separation observed around pH 6.3. | scirp.org |

| Solvents | Acetone/water system effective in reducing alcoholysis impurity. | |

| Reaction Time | Monitored by TLC/HPLC to minimize degradation. | derpharmachemica.comderpharmachemica.com |

Use of Novel Synthons to Prevent Impurity Formation

The development and implementation of novel synthons represent a proactive approach to impurity control. As previously mentioned, the use of n-hexyl-4-nitrophenyl carbonate is a prime example of this strategy. acs.orgnih.gov This novel synthon was specifically designed to circumvent the limitations associated with n-hexyl chloroformate, which is known to contain impurities that lead to the formation of a series of related byproducts in the final Dabigatran etexilate product. acs.orgacs.org

The reaction of this novel synthon with a key amidine intermediate proceeds cleanly, without the formation of the problematic impurities associated with the older method. acs.org This approach not only simplifies the purification process but also leads to a higher quality final product. The synthesis and purification methods associated with this new approach have been optimized to remove any new impurities specific to this pathway. acs.org

The successful application of this novel synthon underscores the importance of innovative synthetic design in modern pharmaceutical manufacturing. By strategically selecting or designing starting materials, it is possible to "design out" the potential for certain impurities to form, leading to more robust and efficient manufacturing processes.

Purification Techniques for Impurity Removal

While process optimization is the first line of defense against impurity formation, effective purification techniques are essential to remove any impurities that are inevitably formed. A combination of recrystallization and chromatographic methods is typically employed to achieve the high purity required for pharmaceutical-grade Dabigatran etexilate.

Recrystallization and Solvent Selection

Recrystallization is a powerful and widely used technique for purifying solid compounds. The effectiveness of recrystallization depends heavily on the choice of solvent or solvent system. A multi-step purification process for Dabigatran etexilate free base has been described, which involves a sequence of purification steps using different solvent systems to remove various types of impurities. nih.govgoogle.comwipo.int

This process typically involves:

Water slurrying: To remove salts and water-soluble organic impurities. nih.govgoogle.comwipo.int

Recrystallization from an acetone-water solution: To remove impurities with higher polarity. nih.govgoogle.comwipo.intgoogle.com

Purification with a mixed solvent of tetrahydrofuran and ethyl acetate: To remove impurities with lower polarity. nih.govgoogle.comwipo.int

The volume ratio of the solvents and the mass-to-volume ratio of the compound to the solvent are critical parameters that need to be optimized for efficient purification. google.com For example, a specific process describes recrystallization from an acetone-water mixed solvent followed by recrystallization from ethyl acetate to effectively remove impurities of varying polarities. google.com Another patented process details a purification method involving stirring the crude product with a mixture of acetone and water, followed by recrystallization from ethyl acetate and ethanol to achieve a purity of 99.7%. epo.org

| Solvent System | Purpose | Reference |

| Water | Removal of salts and water-soluble impurities | nih.govgoogle.comwipo.int |

| Acetone/Water | Removal of high-polarity impurities | nih.govgoogle.comwipo.intgoogle.com |

| Tetrahydrofuran/Ethyl Acetate | Removal of low-polarity impurities | nih.govgoogle.comwipo.int |

| Ethyl Acetate/Ethanol | Recrystallization to achieve high purity | epo.org |

Chromatographic Purification Methods (e.g., column chromatography, semi-preparative HPLC)

For impurities that are difficult to remove by recrystallization alone, chromatographic techniques are employed. Column chromatography is often used at multiple stages of the synthesis to purify intermediates. researchgate.net However, this can be a tedious and costly process, generating significant amounts of effluent. researchgate.net

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a more sophisticated and powerful technique for isolating and purifying specific impurities. This method is particularly useful for obtaining pure reference standards of impurities for analytical method development and validation. For instance, semi-preparative HPLC has been used to isolate Dabigatran Impurity D from crude Dabigatran etexilate batches. The process typically utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a small amount of formic acid to achieve baseline separation. The collected fractions containing the pure impurity are then lyophilized.

The development of an efficient semi-preparative HPLC method often involves optimizing various parameters, including the column type, mobile phase composition, flow rate, and column temperature. chromatographyonline.com Dry load injection techniques have also been developed to improve resolution and accommodate samples with limited solubility, which can be particularly useful for complex mixtures. nih.gov

Charcoal Treatment for Impurity Adsorption

While specific studies detailing the use of charcoal treatment for the removal of this compound are not extensively published, the use of activated charcoal is a well-established method in pharmaceutical manufacturing for the adsorption of impurities. This technique is effective in removing colored impurities and other related substances due to the high surface area and porous structure of the charcoal, which allows for the trapping of impurity molecules. The efficiency of charcoal treatment depends on several factors, including the type of charcoal, the solvent system, temperature, and contact time. In the context of Dabigatran Etexilate synthesis, charcoal treatment could be applied at various stages, particularly after the formation of the crude API, to reduce the levels of Impurity 8 and other process-related impurities.

In-Process Controls and Quality Control Strategies

Effective control of this compound relies on a robust system of in-process controls and comprehensive quality control strategies throughout the manufacturing process. europa.eu

Setting Specifications and Acceptance Criteria for Impurity 8

Regulatory guidelines necessitate the establishment of specifications and acceptance criteria for all identified and unidentified impurities in a drug substance. humanjournals.com For this compound, these limits are set based on toxicological data, batch analysis data from clinical trials, and stability studies. europa.eu The European Medicines Agency (EMA) assessment report for Pradaxa® indicates that the limits for organic impurities are based on data from 38 representative clinical batches. europa.eu While some specified impurities were above the standard qualification threshold, they were considered qualified based on toxicological data or because they are also metabolites of the active substance. europa.eu The acceptance criteria for impurities in each isolated intermediate are set to ensure that these impurities are effectively removed during subsequent purification steps to remain within the specified levels for the final drug substance. europa.eu For instance, a patent for a Dabigatran Etexilate impurity outlines that the drug substance should ideally contain less than 0.1% of a specific impurity. google.com

Reference Standards and Impurity Standards for Quantitative Determination

Accurate quantitative determination of this compound requires the use of well-characterized reference standards. aquigenbio.com These standards are highly purified samples of the impurity that are used to calibrate analytical methods, such as HPLC, ensuring the accuracy and reliability of the impurity measurements. google.comaquigenbio.com Several suppliers offer this compound as a reference standard for analytical and quality control purposes. synzeal.compharmaffiliates.comallmpus.com The availability of these standards is critical for method development, validation, and routine quality control testing of Dabigatran Etexilate. A patent application describes the use of a specific amino pyridine (B92270) impurity of Dabigatran Etexilate as a reference standard for its quantification in the API. google.com

Stability Studies and Shelf-Life Determination

Stability studies are a cornerstone of pharmaceutical development, providing crucial information on how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. europa.eu

Correlation Between Drug Stability and Impurity Profiles

The stability of Dabigatran Etexilate is intrinsically linked to its impurity profile. rjptonline.org Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat, are conducted to identify potential degradation products and establish the degradation pathways. scirp.orgresearchgate.net For Dabigatran Etexilate, it has been found to be susceptible to hydrolytic degradation. europa.eu A significant overlap has been observed between the impurities found in the API and the degradation products formed during stability studies, indicating that many impurities are a result of the degradation of the drug substance itself. rjptonline.orgrjptonline.org This correlation underscores the importance of controlling degradation to maintain the purity of the drug product throughout its shelf life. rjptonline.org Stability data from long-term and accelerated studies on multiple batches of Dabigatran Etexilate Mesilate have been used to establish the retest period and justify the proposed shelf-life. europa.eu These studies demonstrated no unexpected decomposition under the tested conditions. europa.eu

Impact of Storage Conditions on Impurity 8 Levels

The stability of Dabigatran Etexilate is significantly influenced by environmental factors, particularly temperature and humidity. Storage conditions play a critical role in controlling the degradation of the active pharmaceutical ingredient and, consequently, the formation and proliferation of related substances, including this compound. The inherent susceptibility of the dabigatran etexilate molecule to hydrolysis makes control of moisture paramount during storage. scirp.org

Research and stability trials have consistently shown that exposure to elevated temperatures and high relative humidity accelerates the degradation process. scielo.br Forced degradation studies, which subject the drug substance to stress conditions like heat and humidity, confirm that these factors are primary drivers for the formation of impurities. scirp.org While Dabigatran Etexilate is relatively stable in its solid state when protected, the presence of moisture markedly increases the rate of hydrolytic degradation. scielo.br

Regulatory filings and pharmaceutical development studies provide specific insights into the impact of storage on impurity levels. For instance, stability testing on solid dosage forms of Dabigatran Etexilate Mesylate under accelerated conditions—designed to simulate the effect of long-term storage in a shorter period—establishes specific limits for individual impurities. In one such study, a finished product stored for six months at 40°C and 75% relative humidity was required to have a level of this compound not exceeding 0.25%. googleapis.com This underscores the direct relationship between storage at high temperature and humidity and the increase in this specific impurity.

The data below, derived from pharmaceutical stability requirements, illustrates the established acceptance criteria for Impurity 8 under accelerated storage conditions.

Table 1: Example of Regulatory Acceptance Criteria for this compound in a Solid Dosage Form

| Storage Condition (Temperature / Relative Humidity) | Duration | Parameter | Specification Limit (%) |

| 40°C / 75% RH | 6 Months | This compound | ≤ 0.25 googleapis.com |

These findings demonstrate that improper storage can lead to an increase in the concentration of this compound. Therefore, maintaining controlled storage conditions, specifically protecting the product from exposure to high humidity and temperatures, is a critical strategy for mitigating the formation of this and other degradation products, ensuring the chemical integrity of Dabigatran Etexilate throughout its shelf life.

Toxicological Assessment and Biological Impact of Dabigatran Impurity 8

Potential for Genotoxicity and Mutagenicity

Genotoxic impurities are of particular concern as they can directly damage DNA, leading to mutations and potentially increasing the risk of cancer. tapi.com These substances are considered to pose a risk even at very low levels. tapi.com Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of such impurities in pharmaceutical products. tapi.comrsc.org

While studies have shown that dabigatran (B194492) etexilate and its active metabolite, dabigatran, are not genotoxic, all potential impurities must be assessed for their genotoxic risk. fda.gov A review by the FDA noted that a panel of nine specified impurities in dabigatran did not show positive results in genotoxicity assays. fda.gov

A significant area of focus for modern pharmaceuticals is the potential for the formation of nitrosamine (B1359907) impurities, which are often potent genotoxic agents. rsc.orgresearchgate.net In the context of dabigatran, a nitrosamine drug substance-related impurity (NDSRI) known as N-nitroso-dabigatran etexilate (NDE) was identified. rsc.org This compound is a nitroso-derivative related to the dabigatran structure and requires rigorous assessment. rsc.orgveeprho.com

The bacterial reverse mutation test, commonly known as the Ames test, is a standard and widely accepted method for evaluating the mutagenic potential of a chemical substance. mpa.sefda.gov It uses several strains of bacteria to test for a substance's ability to cause a genetic mutation.

Crucially, specific testing has been conducted on the relevant nitrosamine impurity associated with dabigatran. Public assessment reports and research findings indicate that N-nitroso-dabigatran is not mutagenic in the Ames test. rsc.orgmpa.se This negative result was consistent in tests performed both with and without metabolic activation (S9 mix), which simulates how the substance might be processed in the liver. mpa.se

| Test Substance | Assay | Condition | Result | Source |

|---|---|---|---|---|

| N-Nitroso-dabigatran | Bacterial Reverse Mutation (Ames Test) | With and without S9 metabolic activation | Non-mutagenic | rsc.orgmpa.se |

Regulatory guidelines, such as the ICH M7, provide a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. tapi.comeuropa.eu A key concept in this framework is the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake of 1.5 µg per day for any uncharacterized genotoxic impurity, a level associated with a negligible lifetime cancer risk. tapi.commpa.se

However, the regulatory approach can be modified based on compound-specific data. Since the N-nitroso-dabigatran impurity tested negative in the Ames test, it is not classified as a mutagen. rsc.orgmpa.se Consequently, instead of the stringent TTC for unknown mutagens, a higher, compound-specific Acceptable Intake (AI) can be established. europa.eu The European Medicines Agency (EMA) set the AI for N-nitroso-dabigatran etexilate (NDE) at 1500 ng/day (or 1.5 µ g/day ). rsc.org This allows for control of the impurity at a level that is safe but less restrictive than would be required for a confirmed mutagen. mpa.se

| Impurity Type | Applicable Concept | Acceptable Intake Limit | Basis for Limit | Source |

|---|---|---|---|---|

| Unknown Mutagenic Impurity | Threshold of Toxicological Concern (TTC) | 1.5 µg/day | General limit for lifetime exposure to a genotoxic impurity. | tapi.com |

| N-Nitroso-dabigatran etexilate (NDE) | Compound-Specific Acceptable Intake (AI) | 1500 ng/day (1.5 µg/day) | Based on a negative result in the bacterial reverse mutation (Ames) test. | rsc.org |

Bacterial Reverse Mutation Test (Ames Test)

Pharmacological Implications of Impurity 8 (if any)

Impurities are, by definition, substances that lack the therapeutic effects of the active pharmaceutical ingredient. Based on available public data and regulatory assessments, there is no evidence to suggest that Dabigatran Impurity 8 possesses any pharmacological activity. The primary concern and focus of its study are its potential toxicity and its impact on the quality of the drug product, rather than any therapeutic or adverse pharmacological effect.

Risk Assessment and Patient Safety Considerations

The risk assessment for any pharmaceutical impurity is a comprehensive process that culminates in ensuring patient safety. aquigenbio.com For this compound and its related nitrosamine derivative, the risk is managed by identifying the impurity and establishing strict control strategies to limit its presence in the final drug product. europa.eumpa.se

Future Directions and Emerging Research in Impurity Profiling

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Impurity Analysis

Key applications of AI and ML in impurity analysis include:

Predictive Modeling : ML algorithms can predict the likelihood of the formation of specific impurities, such as nitrosamines, by analyzing chemical structures and reaction conditions. zamann-pharma.comzamann-pharma.com This allows for proactive risk mitigation during drug development and manufacturing. zamann-pharma.com

Enhanced Data Analysis : AI can automate and improve the interpretation of complex analytical data, such as that from High-Performance Liquid Chromatography (HPLC), accelerating peak detection and impurity classification. amazonaws.com

Process Optimization : By identifying risk factors, AI can suggest modifications to manufacturing processes to minimize the formation of impurities. zamann-pharma.com

Synthetic Data Generation : AI can be used to generate synthetic clinical data, which can help in creating more robust models for predicting drug toxicity and impurity impacts. frontiersin.org

The International Council for Harmonisation (ICH) has acknowledged the potential of AI in areas like predicting the fate of impurities, signaling a future where these technologies become integral to regulatory submissions. frontiersin.org

Application of Green Analytical Methodologies for Sustainable Impurity Control

Green Analytical Chemistry (GAC) is an approach focused on making analytical methods more environmentally benign by reducing or eliminating hazardous substances and minimizing energy consumption. greenpharmacy.infoaustinpublishinggroup.com This is particularly relevant in routine quality control testing, where traditional methods like HPLC and GC can consume large volumes of organic solvents. researchgate.net

Principles of GAC being applied to impurity analysis include:

Solvent Reduction and Replacement : The use of safer, sustainable solvents like water or ethanol (B145695) in place of hazardous ones is a primary goal. researchgate.netispe.org Techniques like hydrophilic interaction liquid chromatography (HILIC) utilize water-rich mobile phases, reducing organic solvent use. greenpharmacy.info

Miniaturization and Automation : Scaling down analytical instruments reduces sample and reagent volumes, which in turn decreases waste and energy consumption. greenpharmacy.infoaustinpublishinggroup.com

Alternative Extraction Techniques : Green extraction methods such as Solid Phase Microextraction (SPME) and Supercritical Fluid Extraction (SFE) are being adopted to minimize environmental impact. researchgate.netresearchgate.net

Energy Efficiency : The adoption of more compact and efficient instrumentation, like Ultra-High-Performance Liquid Chromatography (UHPLC), helps lower the energy footprint of the analytical laboratory. researchgate.net

The shift towards GAC is driven by both environmental concerns and the potential for long-term cost savings and improved operational efficiency. greenpharmacy.infoispe.org

Development of Novel Analytical Techniques for Trace Impurity Detection

To meet increasingly stringent regulatory limits, analytical techniques must become more sensitive and selective for detecting trace-level impurities. drug-dev.com Significant advances have been made in chromatographic and spectrometric systems to enhance their capabilities. biomedres.usbiomedres.us

Emerging and advanced techniques for impurity profiling include:

Hyphenated Techniques : The combination of separation techniques with powerful detectors, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is now standard for impurity identification and characterization. nih.govijprajournal.com These methods are essential for analyzing complex samples and identifying unknown impurities. ijprajournal.com

High-Resolution Mass Spectrometry (HRMS) : Techniques like LC-Q-TOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution MS) provide highly accurate mass measurements, enabling confident identification of trace impurities. apacsci.combiomedres.us

Advanced Chromatography : Methods such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and High-Temperature Liquid Chromatography (HTLC) offer faster and more efficient separations, improving the resolution of complex impurity profiles. biomedres.usbiomedres.us

Evolved Gas Analysis (EGA) : For detecting residual solvents, coupling Thermogravimetric Analysis (TGA) with FTIR or MS (TG-IR, TG-MS) allows for the identification of volatile compounds released from a sample as it is heated. drug-dev.com

These advanced methods provide the high sensitivity and specificity needed to detect and quantify impurities at the nano-level, which is particularly crucial for potentially genotoxic impurities. apacsci.comscirp.org

| Technique | Principle | Primary Application in Impurity Analysis | Key Advantage |

|---|---|---|---|

| UPLC-MS | Combines the high separation efficiency of UPLC with the mass detection of MS. biomedres.us | Identification and quantification of a wide range of organic impurities. | High speed and sensitivity. researchgate.net |